2-(Diisopropylamino)ethanol hydrochloride
Overview
Description
2-(Diisopropylamino)ethanol is a colorless liquid . It is used as an intermediate in pharmaceuticals, agrochemicals, dyestuffs, and in organic synthesis . It is slightly soluble in water and less dense than water .
Chemical Reactions Analysis
2-(Diisopropylamino)ethanol neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
2-(Diisopropylamino)ethanol is a colorless liquid with a density of 0.826 g/mL at 25 °C . It is slightly soluble in water and less dense than water . The boiling point is 187-192 °C .Scientific Research Applications
Electrochemiluminescence in Analytical Chemistry :
- The compound has been found effective in electrochemiluminescence (ECL) systems, particularly with Ru(bpy)32+ and DBAE (2-(dibutylamino)ethanol), showing potential for analytical chemistry applications. For example, dopamine was found to inhibit the ECL of a Ru(bpy)32+/DBAE system, which could be utilized in sensitive detection methods (Xue et al., 2009).
Enhancement of ECL Emission Intensity :
- Studies have shown that certain amines, including 2-(dibutylamino)ethanol, significantly enhance the ECL emission intensity when used with Ru(phen)32+. This finding is crucial for developing more efficient and sensitive ECL-based detection methods (Parveen et al., 2013).
Inhibition and Pharmacokinetics Studies :
- The compound has been investigated for its pharmacokinetic properties and its ability to interact with other chemicals, providing insights into its behavior in biological systems (Glushkova et al., 2020).
CO2 Absorption Studies :
- Research has been conducted on the absorption of CO2 by various amines, including 2-(isopropylamino)ethanol. These studies are crucial for understanding the potential of these compounds in carbon capture technologies (Barzagli et al., 2016).
Thermophysical Properties :
- The vapor pressures, heat capacities, and phase behavior of ethanolamines, including 2-(isopropylamino)ethanol, have been measured, providing valuable data for various industrial applications (Soares et al., 2018).
Thermal Response in Polymerization :
- Studies on the atom transfer radical polymerization of N-isopropylacrylamide in alcohols, including isopropyl alcohol, have shown significant insights into the thermal response of polymers, useful in material science and engineering (Xia et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-[di(propan-2-yl)amino]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(2)9(5-6-10)8(3)4;/h7-8,10H,5-6H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMTWIPIMQPLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605454 | |
Record name | 2-[Di(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diisopropylamino)ethanol hydrochloride | |
CAS RN |
63051-68-3 | |
Record name | 2-[Di(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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